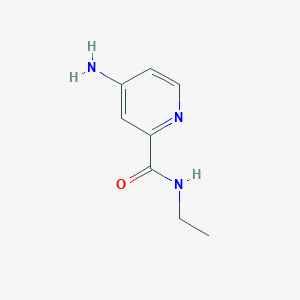

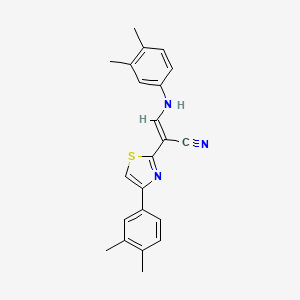

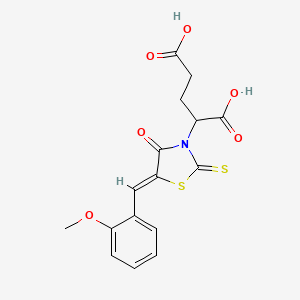

![molecular formula C8H12O3 B3005514 (1R,2R,4R,5R)-5-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 38347-83-0](/img/structure/B3005514.png)

(1R,2R,4R,5R)-5-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(1R,2R,4R,5R)-5-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid” is a chemical compound with the molecular weight of 255.31 . It is also known as rac-(1R,2R,4R,5R)-5-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters has been developed and applied in synthesizing (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives . The corresponding ester is prepared by heating to 50°C a mixture of formic/acetic anhydride with d-bornyl alcohol .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C13H21NO4/c1-13(2,3)18-12(17)14-10-6-7-4-8(10)5-9(7)11(15)16/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16)/t7-,8-,9-,10-/m1/s1 .Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 213.27 . The predicted boiling point is 310.3±35.0 °C, and the predicted density is 1.181±0.06 g/cm3 .Aplicaciones Científicas De Investigación

1. Synthesis and Stereostructure

The compound has been used in the synthesis and study of stereostructures of various diastereomers. For instance, Palkó et al. (2005) synthesized all-endo-3-amino-5-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid and its epimers, analyzing their structures using spectroscopy techniques (Palkó et al., 2005).

2. Asymmetric Synthesis

The compound plays a role in asymmetric synthesis. Cativiela et al. (1993) discussed the synthesis of methyl 2-exo-cyano-3-exo-phenyl-5,6-endo(epoxy)bicyclo[2.2.1]heptane-2-endo-carboxylates in enantiomerically pure form, starting from asymmetric Diels-Alder reactions (Cativiela et al., 1993).

3. Chiral Auxiliaries

Ishizuka et al. (1990) achieved a high-yield synthesis of diastereomerically pure derivatives of this compound, potentially useful as chiral auxiliaries in chemical reactions (Ishizuka et al., 1990).

4. Conformational Studies

Buñuel et al. (1997) studied a conformationally restricted aspartic acid analogue with a norbornane skeleton, including this compound, revealing insights into the semi-extended conformation of the amino acid residue (Buñuel et al., 1997).

5. Nucleoside Analogues

Research by Hřebabecký et al. (2006) involved synthesizing novel conformationally locked carbocyclic nucleosides derived from this compound, demonstrating its applicability in the creation of nucleoside analogues (Hřebabecký et al., 2006).

6. Enantiomer Separation

Yamazaki and Maeda (1986) investigated the gas chromatographic enantiomer separation of stereoisomers of this compound, contributing to the understanding of chiral analysis in chemistry (Yamazaki & Maeda, 1986).

7. Amino Acid Transport

Christensen et al. (1983) synthesized isomeric acids related to this compound and compared their specificity to membrane transport systems in cells, highlighting the compound's relevance in biochemical transport studies (Christensen et al., 1983).

Safety and Hazards

Propiedades

IUPAC Name |

(1R,2R,4R,5R)-5-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c9-7-3-4-1-5(7)2-6(4)8(10)11/h4-7,9H,1-3H2,(H,10,11)/t4-,5-,6-,7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXOSWQMJDMLNEF-DBRKOABJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1CC2O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C[C@H]([C@H]1C[C@H]2O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

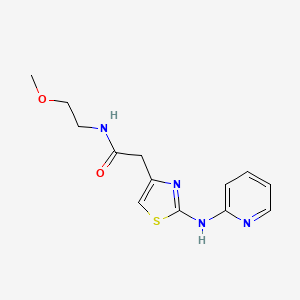

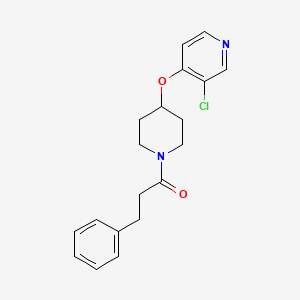

![2-([1,1'-biphenyl]-4-yl)-N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)acetamide](/img/structure/B3005443.png)

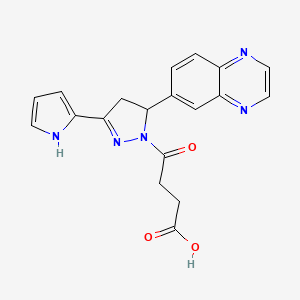

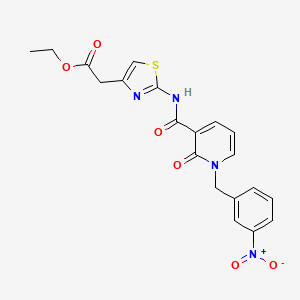

![N-(4-nitrophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3005447.png)

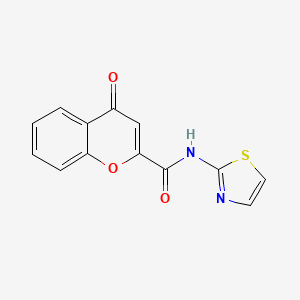

![Tert-butyl 4-{[(methylcarbamoyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B3005449.png)

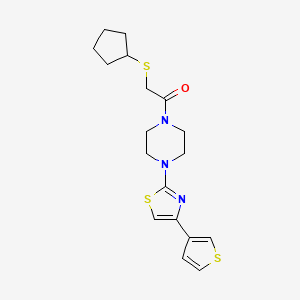

![4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile](/img/structure/B3005450.png)

![6-ethyl-2-(ethylsulfanyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B3005451.png)